Ertugliflozin is a sodium/glucose cotransporter 2 inhibitor, classified within the gliflozin drug family. It is primarily utilized for managing type 2 diabetes mellitus by enhancing glucose excretion through the urine, thereby lowering blood glucose levels. The compound is chemically identified as (1S,2S,3S,4R,5S)-5-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1-hydroxymethyl-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol and exists as a cocrystal with l-pyroglutamic acid in a 1:1 ratio, with the molecular formula C27H32ClNO10 and a molar mass of 566.00 g/mol . Ertugliflozin is marketed under the trade name Steglatro and has been approved for use in the United States since December 2017 and in the European Union since March 2018 .
Ertugliflozin acts by inhibiting the SGLT2 protein located in the kidneys. SGLT2 is responsible for reabsorbing glucose from the urine back into the bloodstream []. By blocking this reabsorption, Ertugliflozin increases the amount of glucose excreted in the urine, leading to lower blood sugar levels [].
Ertugliflozin undergoes several chemical transformations during its degradation process. Notably, it exhibits stability under thermal, photolytic, neutral, and alkaline hydrolysis conditions but degrades significantly under acidic and oxidative conditions. Five distinct degradation products have been identified through advanced analytical techniques such as ultra-high-performance liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy . The degradation mechanisms involve rearrangements that lead to the formation of novel compounds not previously documented in literature.
The primary biological activity of ertugliflozin is its inhibition of the sodium/glucose cotransporter 2, which is crucial for glucose reabsorption in the kidneys. By blocking this transporter, ertugliflozin increases urinary glucose excretion and reduces blood glucose levels in patients with type 2 diabetes. Clinical studies have demonstrated its efficacy in lowering glycated hemoglobin (A1C) levels when used alone or in combination with other antidiabetic medications like metformin and sitagliptin . Additionally, it has shown potential cardiovascular benefits and weight loss effects due to its diuretic properties .
The synthesis of ertugliflozin involves complex organic reactions that construct its unique bicyclic structure. The process typically includes several steps such as forming the dioxa-bicyclo[3.2.1]octane ring system and introducing functional groups like chloro and ethoxy moieties. Specific synthetic pathways may vary depending on the desired purity and yield of the final product but generally follow established organic synthesis protocols involving multiple reaction conditions including condensation and cyclization reactions .
Ertugliflozin belongs to a class of drugs known as sodium/glucose cotransporter 2 inhibitors. Other notable compounds in this category include:
Compound | Unique Features | Efficacy in Diabetes Management | Cardiovascular Benefits |
---|---|---|---|
Ertugliflozin | Newest SGLT2 inhibitor; unique bicyclic structure | High efficacy | Moderate |
Canagliflozin | First approved SGLT2 inhibitor | High efficacy | Moderate |
Dapagliflozin | Effective for heart failure | High efficacy | Significant |
Empagliflozin | Strong cardiovascular outcomes | High efficacy | Very significant |
Ertugliflozin's unique bicyclic structure differentiates it from other SGLT2 inhibitors while maintaining similar pharmacological effects . Its specific metabolic pathways also highlight its distinct profile among similar compounds within this therapeutic class.
Ertugliflozin possesses a molecular formula of C₂₂H₂₅ClO₇ with a molecular weight of 436.88 g/mol [1] [4] [6]. The compound exhibits a complex molecular architecture featuring a unique dioxa-bicyclo[3.2.1]octane (bridged ketal) ring system that distinguishes it from other compounds in its class [30] [31]. This distinctive bicyclic structure forms the core framework of the molecule, providing both structural rigidity and specific spatial arrangements essential for its chemical properties [30].
The molecular structure incorporates a 4-chloro-3-(4-ethoxybenzyl)phenyl substituent attached to the bicyclic core, creating a sophisticated three-dimensional arrangement [1] [5]. The exact mass of ertugliflozin has been determined to be 436.1289 atomic mass units [4]. The compound exists as a white to off-white crystalline powder in its pyroglutamic acid salt form [33].
Molecular Property | Value | Source |
---|---|---|
Molecular Formula | C₂₂H₂₅ClO₇ | [1] [4] |
Molecular Weight | 436.88 g/mol | [1] [6] |
Exact Mass | 436.1289 amu | [4] |
Chemical Abstracts Service Number | 1210344-57-2 | [1] [6] |
The official International Union of Pure and Applied Chemistry systematic name for ertugliflozin is (1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol [1] [2] [34]. This comprehensive nomenclature precisely describes the stereochemical configuration and structural features of the compound.
An alternative International Union of Pure and Applied Chemistry designation describes ertugliflozin as 1,6-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-C-(hydroxymethyl)-β-L-idopyranose [5] [29]. This nomenclature emphasizes the idopyranose structural framework present within the molecule.
The compound is recognized by numerous chemical synonyms and identifiers in scientific literature. The United States Adopted Names and International Nonproprietary Names designation is simply ertugliflozin [4] [34]. Research and development codes include PF-04971729 and MK-8835, which were utilized during the compound's development phases [5] [29]. Additional synonyms encompass ertugliflozina (Spanish), ertugliflozine (French), and ertugliflozinum (Latin) [34].
Nomenclature Type | Name |
---|---|
International Union of Pure and Applied Chemistry Systematic Name | (1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
Alternative International Union of Pure and Applied Chemistry Name | 1,6-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-C-(hydroxymethyl)-β-L-idopyranose |
United States Adopted Names/International Nonproprietary Names | Ertugliflozin |
Research Codes | PF-04971729, MK-8835 |
Ertugliflozin contains five asymmetric carbon centers with defined stereochemical configurations designated as 1S, 2S, 3S, 4R, and 5S [10] [17]. This specific stereochemical arrangement is crucial for the compound's three-dimensional structure and subsequent chemical properties [10]. The absolute configuration at each chiral center has been rigorously established through crystallographic and spectroscopic analyses [17].
The compound exhibits optical activity due to its chiral nature, with a specific optical rotation of +8.8° measured in methanol at 25°C [10] [17]. This positive rotation indicates dextrorotatory behavior under standard measurement conditions [10]. The stereochemical integrity of ertugliflozin is maintained throughout various chemical processes and formulation procedures [17].
When formulated as ertugliflozin L-pyroglutamic acid cocrystal, an additional stereo center is introduced at the 2S configuration in the L-pyroglutamic acid molecule [10] [17]. This cocrystal formation does not alter the inherent stereochemistry of the ertugliflozin molecule itself [37]. The configurational stability of the compound has been confirmed through extensive analytical characterization [19].
Chiral Center | Configuration |
---|---|
Carbon 1 | S |
Carbon 2 | S |
Carbon 3 | S |
Carbon 4 | R |
Carbon 5 | S |
Optical Rotation | +8.8° (methanol, 25°C) |
Ertugliflozin demonstrates variable solubility characteristics across different solvent systems, which significantly influences its formulation and analytical applications [12] [16]. In organic solvents, the compound exhibits excellent solubility, with measurements indicating approximately 87 mg/mL (199.13 mM) in both dimethyl sulfoxide and ethanol [16]. These high solubility values in organic media facilitate analytical method development and research applications [12].
Aqueous solubility of ertugliflozin is considerably lower, with values reported at approximately 10.8 mg/mL (24.72 mM) in water [16]. The compound shows pH-independent solubility behavior throughout the physiological pH range of 1.2 to 6.8, with thermodynamic solubility measured between 0.64 to 0.74 mg/mL [10] [17]. This pH independence is attributed to the non-ionizable nature of ertugliflozin under physiological conditions [10] [17].
Ertugliflozin L-pyroglutamic acid cocrystal demonstrates distinct solubility characteristics compared to the free form [17]. The cocrystal is soluble in ethanol and acetone, slightly soluble in ethyl acetate and acetonitrile, and very slightly soluble in water [17]. The cocrystal rapidly dissociates within one minute when exposed to aqueous environments [17].
Solvent | Solubility | Concentration (mM) |
---|---|---|
Dimethyl Sulfoxide | 87 mg/mL | 199.13 |
Ethanol | 87 mg/mL | 199.13 |
Water | 10.8 mg/mL | 24.72 |
Physiological pH Range | 0.64-0.74 mg/mL | 1.46-1.69 |
The partition coefficient (logP) of ertugliflozin has been determined through multiple analytical approaches, providing insight into the compound's lipophilicity characteristics [11] [13]. Experimental measurements indicate a logP value of 2.5, demonstrating moderate lipophilicity that balances aqueous solubility with membrane permeability [13]. Alternative computational predictions suggest logP values ranging from 2.21 to 6.49, depending on the calculation methodology employed [9] [11].
The unbound fraction in plasma (fu,plasma) has been measured at 0.064, indicating significant protein binding in biological systems [13]. Blood-to-plasma ratio determinations show a value of 0.66, suggesting preferential distribution in plasma compared to whole blood [13]. These partition characteristics contribute to the compound's overall pharmacokinetic profile and tissue distribution patterns [13].
The compound's lipophilic nature facilitates membrane permeability while maintaining sufficient aqueous solubility for formulation purposes [31]. Ertugliflozin is classified as a Biopharmaceutical Classification System Class I substance, indicating high solubility and high permeability characteristics [10] [31].
Parameter | Value | Method |
---|---|---|
LogP (Experimental) | 2.5 | Direct Measurement |
LogP (Computed Range) | 2.21-6.49 | Computational Models |
Unbound Fraction (Plasma) | 0.064 | Protein Binding Studies |
Blood/Plasma Ratio | 0.66 | Distribution Studies |
Ertugliflozin L-pyroglutamic acid cocrystal exhibits a melting point of approximately 142°C, demonstrating excellent thermal stability under normal handling and storage conditions [10] [15] [17]. This relatively high melting point indicates strong intermolecular forces within the crystal lattice structure [15]. The compound is non-hygroscopic, meaning it does not readily absorb moisture from atmospheric conditions [10] [17].
Thermal analysis studies have revealed that the cocrystal maintains physicochemical stability at elevated temperatures [15]. Differential scanning calorimetry investigations confirm the thermal behavior and phase transition characteristics of the compound [15]. The high melting point contributes to the compound's stability during pharmaceutical manufacturing processes [37].
In contrast to the crystalline cocrystal form, ertugliflozin in its free form exists as an amorphous solid with different thermal characteristics [17]. The amorphous form typically exhibits lower thermal stability compared to the crystalline cocrystal [17]. Thermal degradation studies indicate that ertugliflozin remains stable under thermal stress conditions typically encountered during manufacturing and storage [25].
Thermal Property | Value | Form |
---|---|---|
Melting Point | ~142°C | L-Pyroglutamic Acid Cocrystal |
Hygroscopicity | Non-hygroscopic | Cocrystal |
Thermal Stability | High | Both Forms |
Physical State (Free Form) | Amorphous Solid | Free Base |
Ultraviolet-visible spectroscopic analysis of ertugliflozin reveals characteristic absorption maxima at 224 nm and 278 nm [12] [25]. These absorption wavelengths are fundamental for analytical method development and quantitative analysis procedures [25]. The primary absorption maximum at 224 nm is routinely utilized for high-performance liquid chromatography detection and spectrophotometric assays [25].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of ertugliflozin [19]. Proton nuclear magnetic resonance (¹H nuclear magnetic resonance) and carbon-13 nuclear magnetic resonance (¹³C nuclear magnetic resonance) spectra have been recorded in dimethyl sulfoxide-d₆ solvent system [19]. Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and heteronuclear single quantum coherence, confirm the molecular connectivity and stereochemical assignments [19].
Infrared spectroscopy reveals characteristic functional group absorptions corresponding to hydroxyl, ether, and aromatic functionalities present in the molecule [19]. The infrared spectrum provides fingerprint identification capabilities and confirms the presence of specific chemical bonds [19]. Fourier-transform infrared spectroscopy has been employed for excipient compatibility studies and formulation development [28].
Mass spectrometric analysis confirms the molecular ion peak at m/z 437.1350 for the protonated molecular ion [M + H]⁺ and 454.1617 for the ammonia adduct [M + H + NH₃]⁺ [19]. High-resolution mass spectrometry provides exact mass measurements that validate the molecular formula C₂₂H₂₅ClO₇ [19].
Spectroscopic Method | Key Characteristics | Applications |
---|---|---|
Ultraviolet-Visible | λmax: 224, 278 nm | Analytical Detection |
Nuclear Magnetic Resonance | ¹H, ¹³C, 2D experiments | Structural Confirmation |
Infrared | Functional group identification | Identity Testing |
Mass Spectrometry | [M+H]⁺: 437.1350 m/z | Molecular Weight Confirmation |